Menbutone

Descripción general

Descripción

Mecanismo De Acción

Menbutone ejerce sus efectos estimulando la secreción de bilis, jugos gástricos y pancreáticos. Actúa sobre las glándulas exocrinas del tracto digestivo, aumentando la producción de enzimas digestivas y ácidos biliares. Esto lleva a una mejor digestión y absorción de nutrientes. Los objetivos moleculares incluyen receptores y enzimas involucrados en las vías de secreción de bilis y enzimas .

Análisis Bioquímico

Biochemical Properties

Menbutone plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It stimulates the secretion of bile salts, pepsin, trypsin, pancreatic amylase, and pancreatic lipase . These interactions enhance the digestive processes, improving the overall gastrointestinal function in animals. This compound’s interaction with these enzymes is crucial for its choleretic and digestive tonic effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances cell function by promoting the secretion of digestive enzymes and bile, which are essential for nutrient absorption. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the levels of digestive secretions . This results in improved digestion and absorption of nutrients, leading to better overall health in animals.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to receptors on the surface of exocrine gland cells, stimulating the secretion of digestive enzymes and bile . This binding interaction leads to the activation of signaling pathways that increase the production and release of these secretions. This compound also influences gene expression by upregulating the genes responsible for the synthesis of digestive enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that continuous dosing of this compound leads to sustained increases in digestive enzyme secretion and improved gastrointestinal function . The stability and degradation of this compound need to be monitored to ensure its efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively stimulates digestive enzyme secretion without causing adverse effects. At high doses, this compound may lead to toxic effects, including gastrointestinal disturbances and liver damage . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to bile acid synthesis and secretion. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of bile acids . This compound’s effects on metabolic flux and metabolite levels are crucial for its choleretic and digestive tonic properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the liver and exocrine glands, where it exerts its effects on digestive enzyme secretion . The transport and distribution of this compound are essential for its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is primarily within the exocrine gland cells, where it stimulates the secretion of digestive enzymes and bile. It may also undergo post-translational modifications that direct it to specific compartments or organelles within these cells . The subcellular localization of this compound is critical for its function and activity.

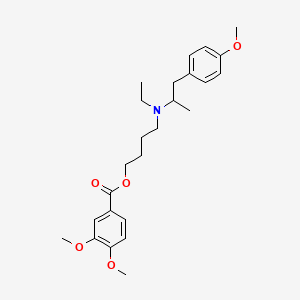

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Menbutone se puede sintetizar a través de una serie de reacciones químicas que involucran la condensación de 4-metoxi-1-naftaldheído con ácido malónico, seguida de pasos de descarboxilación y oxidación. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial: En entornos industriales, la this compound se prepara a menudo como una solución inyectable para uso veterinario. La preparación implica disolver la this compound en una mezcla de dietanolamina, clorocresol, metabisulfito de sodio y ácido edético en agua para inyección. La solución se filtra, esteriliza y envasa para su uso .

Análisis De Reacciones Químicas

Tipos de Reacciones: Menbutone experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en derivados alcohólicos.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en condiciones específicas.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como ácidos carboxílicos, alcoholes y compuestos sustituidos .

Aplicaciones Científicas De Investigación

Menbutone tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y química analítica.

Biología: Se estudia por sus efectos sobre las enzimas digestivas y la secreción biliar.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de trastornos digestivos e insuficiencia hepática.

Industria: Utilizado en la formulación de medicamentos veterinarios para mejorar la salud digestiva en animales

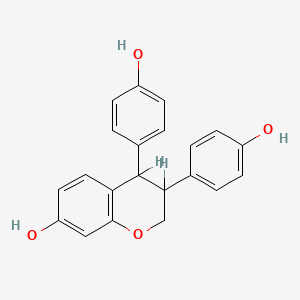

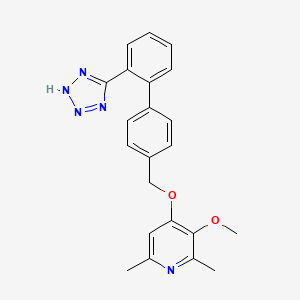

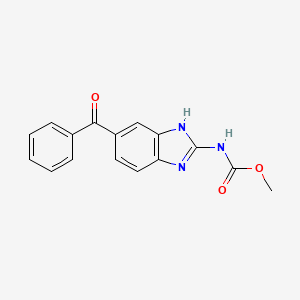

Comparación Con Compuestos Similares

Menbutone es único en sus fuertes efectos coleréticos y colagogos en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Carbacol: Un agonista colinérgico con fuertes efectos sobre el tracto gastrointestinal.

Betanecol: Otro agonista colinérgico utilizado para estimular la contracción del músculo liso.

Pilocarpina: Un agente colinérgico con efectos sobre las glándulas exocrinas.

This compound destaca por su acción específica sobre la secreción de bilis y enzimas digestivas, lo que la hace particularmente efectiva en el tratamiento de trastornos digestivos en animales .

Propiedades

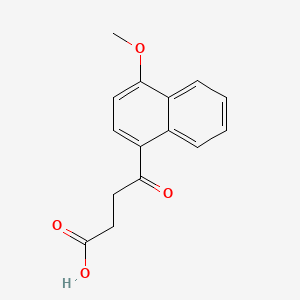

IUPAC Name |

4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJSJFIQNQBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046240 | |

| Record name | Menbutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-99-0 | |

| Record name | Menbutone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menbutone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menbutone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menbutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENBUTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

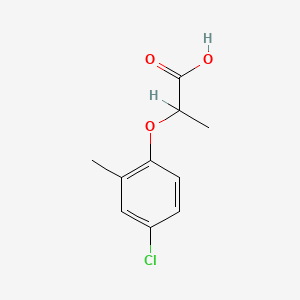

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)